![molecular formula C10H14N2O6 B583962 [1'-13C]ribothymidine CAS No. 201996-60-3](/img/structure/B583962.png)
[1'-13C]ribothymidine
Overview
Description
[1’-13C]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atom at the 1’ position of the ribose sugar is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, to study nucleic acid metabolism and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]ribothymidine typically involves the incorporation of the carbon-13 isotope into the ribose sugar, followed by the attachment of the thymine base. One common method is the Vorbrüggen glycosylation, where a protected ribose derivative is reacted with a silylated thymine in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of [1’-13C]ribothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The production is typically carried out under stringent quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions: [1’-13C]ribothymidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thymine base can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of ribothymidine derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of hydroxylated thymine derivatives.
Substitution: Formation of halogenated or alkylated ribothymidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1’-13C]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids. The carbon-13 isotope provides a distinct signal that can be tracked to understand the behavior of ribothymidine in various chemical environments .
Biology: In biological research, [1’-13C]ribothymidine is used to investigate the metabolism of nucleic acids. It helps in understanding the incorporation of thymidine into DNA and RNA, and the pathways involved in nucleic acid synthesis and degradation .
Medicine: In medical research, [1’-13C]ribothymidine is used to study the pharmacokinetics of nucleoside analogs, which are used as antiviral and anticancer agents. It helps in understanding how these drugs are metabolized and incorporated into viral or cancerous DNA .
Industry: In the pharmaceutical industry, [1’-13C]ribothymidine is used in the development and testing of new nucleoside-based drugs. It helps in optimizing the synthesis and formulation of these drugs to improve their efficacy and safety .
Mechanism of Action
The mechanism of action of [1’-13C]ribothymidine involves its incorporation into nucleic acids. The carbon-13 isotope does not alter the chemical properties of ribothymidine but provides a distinct signal that can be tracked using NMR spectroscopy. This allows researchers to study the incorporation and metabolism of ribothymidine in cells and tissues. The molecular targets include DNA and RNA polymerases, which incorporate ribothymidine into nucleic acids during replication and transcription .
Comparison with Similar Compounds
5-Methyluridine: Another nucleoside similar to ribothymidine, with a methyl group at the 5-position of the uracil base.
Uniqueness: The uniqueness of [1’-13C]ribothymidine lies in the incorporation of the carbon-13 isotope, which provides a distinct signal for NMR spectroscopy. This makes it a valuable tool for studying nucleic acid dynamics and metabolism in a way that non-labeled compounds cannot .
Biological Activity
[1'-13C]ribothymidine is a modified ribonucleoside, specifically a derivative of ribothymidine where the carbon atom at the 1' position of the ribose sugar is isotopically labeled with carbon-13. This modification enhances its utility in biological research, particularly in studying RNA dynamics and metabolic pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy. Ribothymidine itself plays a critical role in the structure and function of transfer RNA (tRNA), contributing to the stabilization and proper functioning of tRNA during protein synthesis.
Role in tRNA Function
This compound is integral to tRNA molecules, where it stabilizes their three-dimensional conformation. This stabilization is vital for accurate protein synthesis, as tRNA must properly fold to effectively participate in translation processes. The isotopic labeling allows researchers to trace metabolic pathways and study RNA dynamics in vivo, providing insights into how modifications influence tRNA behavior and stability.
The biological activity of this compound can be summarized as follows:
- Incorporation into tRNA : It is incorporated into tRNA molecules, where it enhances stability and folding.
- NMR Spectroscopy Applications : The carbon-13 isotope facilitates enhanced detection and analysis through NMR spectroscopy, allowing for detailed studies of RNA interactions.
- Impact on Translation Efficiency : Modifications involving this compound can affect translation efficiency and fidelity, which are crucial for protein synthesis.
Study on Ribothymidine's Role in tRNA
Research has demonstrated that the presence of ribothymidine in tRNA is crucial for its function. A study indicated that wheat tRNAGlY functions more effectively in protein synthesis when it lacks ribothymidine entirely, suggesting that while ribothymidine contributes to stability, its absence can enhance certain aspects of tRNA function under specific conditions .
Interaction Studies
Interaction studies involving this compound focus on its role within tRNA complexes and interactions with ribosomes during protein synthesis. These studies reveal how specific modifications can influence the dynamics of translation, with implications for understanding the regulation of gene expression.
Comparative Analysis with Other Modified Ribonucleosides
To better understand the unique properties of this compound, a comparison with other modified ribonucleosides is useful:
Genetic Therapy
This compound has applications in genetic therapy research, particularly in understanding RNA modifications and their effects on gene expression. Its isotopic labeling provides a powerful tool for tracking RNA molecules within biological systems.
Supramolecular Chemistry
In addition to its biological applications, this compound is utilized in supramolecular chemistry for developing responsive materials. For instance, it has been used to create multi-stimuli responsive hydrogels that can selectively respond to environmental changes.
Q & A
Basic Research Questions
Q. What are the critical considerations for experimental design when using [1'-13C]ribothymidine in metabolic flux analysis (MFA)?
- Methodological Answer : Ensure isotopic steady-state conditions by allowing sufficient time for the tracer to equilibrate with intracellular metabolites. Use pulse-chase experiments to track 13C incorporation into RNA or DNA. Validate labeling patterns with LC-MS or NMR, and calibrate instruments for 13C detection sensitivity. Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can help refine objectives .
Q. How can researchers optimize the detection of 13C-labeled ribothymidine in cellular systems?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with targeted selected ion monitoring (SIM) for precise quantification. For NMR, consider dynamic nuclear polarization (DNP) to enhance signal-to-noise ratios, as demonstrated in hyperpolarized 13C studies . Ensure extraction protocols minimize metabolite degradation, such as using cold methanol quenching .
Q. What are the best practices for integrating this compound studies with existing literature on nucleotide metabolism?
- Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Web of Science, focusing on isotopic tracer studies in nucleic acid synthesis. Cross-reference findings with non-labeled ribothymidine studies to identify discrepancies in metabolic pathways . Use citation managers (e.g., Zotero) to organize sources and avoid redundant hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions between 13C labeling data and theoretical metabolic models in ribothymidine studies?
- Methodological Answer : Apply constraint-based modeling (e.g., flux balance analysis) to reconcile experimental data with genome-scale metabolic reconstructions. Use sensitivity analysis to test assumptions, such as enzyme kinetics or compartmentalization. Publish negative results to aid community-driven model refinement .
Q. What advanced techniques improve temporal resolution in tracking 13C incorporation during RNA synthesis?
- Methodological Answer : Combine time-resolved sampling with rapid quenching (e.g., freeze-clamping) and high-throughput LC-MS/MS. For dynamic studies, use kinetic flux profiling (KFP) to quantify turnover rates. Hyperpolarized NMR can capture real-time metabolic activity but requires optimization of dissolution protocols to preserve polarization .
Q. How should researchers address isotopic dilution effects when using this compound in heterogeneous cell populations?
- Methodological Answer : Characterize cell-type-specific uptake rates via single-cell RNA sequencing or fluorescence-activated cell sorting (FACS). Normalize labeling data to cell biomass and adjust for extracellular metabolite pools. Use compartmentalized modeling to account for intracellular heterogeneity .
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Q. What strategies validate the specificity of 13C labeling in ribothymidine amid competing metabolic pathways?
- Methodological Answer : Perform isotopic competition assays with unlabeled thymidine or inhibitors of salvage pathways (e.g., thymidine kinase). Confirm pathway specificity via CRISPR-Cas9 knockout models of key enzymes. Cross-validate with 2H or 15N tracers in parallel experiments .
Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) enhance the interpretation of 13C-ribothymidine metabolic data?
- Methodological Answer : Integrate fluxomics data with transcriptomic profiles using tools like COBRApy or MetaboAnalyst. Identify regulatory nodes where enzyme expression correlates with flux rates. Use machine learning (e.g., random forests) to predict pathway activity under varying conditions .
Q. Methodological and Reporting Standards
Q. What statistical frameworks are recommended for analyzing 13C isotopomer distributions in ribothymidine studies?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use false discovery rate (FDR) corrections for multiple comparisons. Report confidence intervals for flux estimates and adhere to the "significant" label only after rigorous statistical validation (p < 0.05 with pre-specified thresholds) .
Q. How should researchers document experimental protocols for reproducibility in 13C tracer studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail isotopic purity, solvent systems, and quenching methods in the main text. Provide raw NMR/MS spectra and computational scripts in supplementary materials. Use platforms like GitHub for code sharing .
Q. Cross-Disciplinary Applications
Q. Can hyperpolarized this compound be adapted for in vivo imaging of nucleic acid metabolism?
- Methodological Answer : Yes, but dissolution DNP protocols must be optimized for biocompatibility. Test polarization retention in physiological buffers and validate in animal models using MRI/MRS. Address ethical considerations for human translation via Institutional Review Board (IRB) approvals .
Q. How does this compound compare to 2H or 15N tracers in studying nucleotide salvage pathways?
- Methodological Answer : 13C offers higher NMR sensitivity and clearer isotopomer resolution than 2H, but requires more expensive infrastructure. 15N is useful for studying nitrogenous base recycling but lacks the versatility of 13C in carbon backbone tracing. Use tandem labeling (13C/15N) for multi-tracer experiments .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-MWOHCMKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.